molecular formula C10H6N2O B11914240 6-Hydroxyquinoline-5-carbonitrile

6-Hydroxyquinoline-5-carbonitrile

Cat. No.: B11914240
M. Wt: 170.17 g/mol
InChI Key: AZFFLTNBQDADIE-UHFFFAOYSA-N
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Description

6-Hydroxyquinoline-5-carbonitrile is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyquinoline-5-carbonitrile typically involves the reaction of 6-nitroquinoline with potassium cyanide. This reaction proceeds through an aromatic nucleophilic substitution mechanism, where the cyano group replaces the hydrogen at the 5-position of the starting compound . The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like sodium hydroxide to facilitate the substitution reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxyquinoline-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6-position can be oxidized to form quinone derivatives.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-Hydroxyquinoline-5-carbonitrile involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA and proteins, affecting their function.

    Pathways Involved: By inhibiting these enzymes, this compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

6-Hydroxyquinoline-5-carbonitrile can be compared with other quinoline derivatives to highlight its uniqueness:

Properties

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

6-hydroxyquinoline-5-carbonitrile

InChI

InChI=1S/C10H6N2O/c11-6-8-7-2-1-5-12-9(7)3-4-10(8)13/h1-5,13H

InChI Key

AZFFLTNBQDADIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C#N)O)N=C1

Origin of Product

United States

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